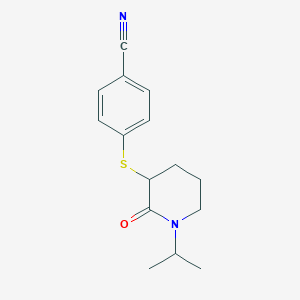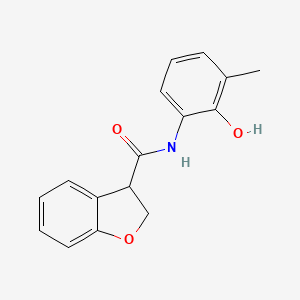
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide, commonly known as FTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of thiophene carboxamide compounds, which are known for their diverse pharmacological activities. In
科学的研究の応用
FTC has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where FTC has shown promising results is cancer research. Studies have shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTC has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
FTC has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that FTC exhibits neuroprotective effects against oxidative stress-induced damage in neuronal cells. FTC has been found to enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
作用機序
The mechanism of action of FTC is not fully understood. However, studies have suggested that FTC exerts its pharmacological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB signaling pathway. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FTC has been shown to exhibit various biochemical and physiological effects. Studies have shown that FTC can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of reactive oxygen species in neuronal cells, and enhance the activity of antioxidant enzymes. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the major advantages of using FTC in lab experiments is its potent pharmacological activity against various cancer cell lines and neurodegenerative diseases. FTC is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using FTC in lab experiments is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for research on FTC. One of the major areas of research is the development of more potent and selective analogs of FTC with improved pharmacological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of FTC, which will help in the development of more targeted therapeutic strategies. Finally, the potential applications of FTC in other scientific research fields, such as inflammation and infectious diseases, need to be explored further.
合成法
FTC can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-hydroxybenzoic acid with thionyl chloride to form 5-fluoro-2-chlorobenzoic acid. The resulting compound is then reacted with thiophene-3-carboxamide in the presence of a base to yield FTC. The purity of the synthesized FTC can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-1-2-10(14)9(5-8)13-11(15)7-3-4-16-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOSEBNEBZWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)


![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)




![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)





